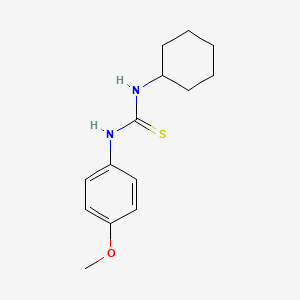

1-Cyclohexyl-3-(4-methoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in the synthesis of a vast array of derivatives. vedantu.com These derivatives, characterized by the replacement of one or more hydrogen atoms on the amino groups with other functional groups, have garnered significant attention in modern chemical research. mdpi.com The presence of both sulfur and nitrogen atoms imparts unique chemical properties, including the ability to act as ligands for metal ions and to participate in hydrogen bonding. mdpi.comresearchgate.net This versatility has led to their exploration in diverse fields such as medicinal chemistry, agriculture, and materials science. researchgate.netnih.gov

Thiourea derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov In agriculture, they have been investigated as pesticides, herbicides, and plant growth regulators. researchgate.net The structural flexibility of the thiourea scaffold allows for the fine-tuning of its physicochemical and biological properties through the introduction of various substituents.

Significance of N,N'-Disubstituted Thioureas in Organic Synthesis and Beyond

Among the various classes of thiourea derivatives, N,N'-disubstituted thioureas, where both nitrogen atoms are bonded to a substituent group, represent a particularly important subclass. The general structure of these compounds allows for a wide range of substituents, from simple alkyl and aryl groups to more complex moieties, leading to a vast chemical space for exploration.

The synthesis of N,N'-disubstituted thioureas is often straightforward, commonly involving the reaction of an amine with an isothiocyanate. mdpi.comnih.gov This accessibility has contributed to their widespread use as intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov Furthermore, the ability of the N-H protons to act as hydrogen-bond donors and the sulfur atom to act as a hydrogen-bond acceptor makes them valuable as organocatalysts and in the design of supramolecular assemblies. nih.gov Their coordination chemistry has also been extensively studied, with applications in the development of novel catalysts and materials. researchgate.net

Contextualization of 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea within the Thiourea Class

This compound is a specific example of an N,N'-disubstituted thiourea. Its structure features a cyclohexyl group attached to one nitrogen atom and a 4-methoxyphenyl (B3050149) group attached to the other. The cyclohexyl group provides a bulky, aliphatic character, while the 4-methoxyphenyl group introduces an aromatic system with an electron-donating methoxy (B1213986) group. This combination of substituents is expected to influence the molecule's steric and electronic properties, and consequently its reactivity and potential applications.

The presence of both a saturated carbocyclic ring and an aromatic ring makes this compound an interesting subject for structural and synthetic studies. Its potential applications could span various areas where thiourea derivatives have shown promise, including medicinal chemistry and materials science.

Scope and Objectives of Research on this compound

Research into this compound would typically encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound. This would involve optimizing reaction conditions and exploring different synthetic strategies to achieve high yields and purity.

A thorough characterization of the compound is another crucial objective. This includes elucidation of its molecular structure and the investigation of its spectroscopic properties. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for this purpose.

Finally, research would likely explore the potential applications of this compound. This could involve screening for biological activity, investigating its utility as an organocatalyst, or exploring its coordination chemistry with various metal ions. The data gathered from these studies would contribute to a deeper understanding of the structure-property relationships within the broader class of N,N'-disubstituted thioureas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDSYLDBCESRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15863-22-6 | |

| Record name | NSC131965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Approaches for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-established field in organic chemistry, with several reliable methods available to chemists. These methods can be broadly categorized into condensation reactions, multicomponent reactions, and the synthesis of specific analogs from heterocyclic amines.

Amine-Isothiocyanate Condensation Reactions

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and an amine. nih.govnih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The process is generally high-yielding and allows for a wide structural diversity in the resulting thiourea derivatives. nih.gov

The general scheme for this reaction involves the mixing of an appropriate isothiocyanate with a primary or secondary amine in a suitable solvent. The reaction can often be carried out at room temperature or with gentle heating. For instance, various diarylthioureas have been synthesized by reacting isothiocyanates with anilines in solvents like ethanol (B145695) or acetone (B3395972), with reaction times ranging from 5 to 40 minutes of manual grinding, followed by recrystallization to afford the pure products in high yields (89-98%).

In a specific example of synthesizing N,N'-disubstituted thiourea derivatives, a microwave-assisted technique has been shown to significantly shorten the reaction time from 18 hours to just 20 minutes, yielding the desired products in good yields (70-85%). nih.gov This highlights the efficiency of modern synthetic methods in accelerating the amine-isothiocyanate condensation.

Multicomponent Reaction (MCR) Strategies for N-Cyclohexyl Thioureas

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. nih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. nih.gov

For the synthesis of N-cyclohexyl thioureas, a notable MCR approach involves the reaction of an isocyanide, an amine, and elemental sulfur. researchgate.net In this strategy, either cyclohexyl isocyanide can be reacted with various amines, or cyclohexylamine (B46788) can be reacted with different isocyanides in the presence of base-activated sulfur. researchgate.net This method is considered more sustainable than traditional approaches that may use toxic reagents like thiophosgene (B130339) or carbon disulfide. researchgate.net A range of N-cyclohexyl thiourea derivatives have been successfully synthesized using this MCR approach, showcasing its versatility. researchgate.net

Another MCR strategy for preparing symmetrical thiourea derivatives involves the reaction between primary amines and carbon disulfide, promoted by an alkyl isocyanide in ethanol. nih.gov

Synthesis of Specific Analogs: Thiourea derivatives from pyrazolopyridine amines

The synthesis of thiourea derivatives from pyrazolopyridine amines is a more specialized area. While direct literature on the synthesis of thioureas from pyrazolopyridine amines is not abundant, the synthesis can be inferred from methods used for related heterocyclic amines like pyrazoles and pyridines.

For instance, 1,3-diaryl substituted pyrazole-based thiourea derivatives have been synthesized by condensing various isothiocyanates with 4-(3-aryl-1H-pyrazol-1-yl)aniline intermediates under mild conditions, resulting in excellent yields. nih.gov The synthesis of the pyrazole (B372694) intermediates themselves involves the reaction of enaminones with hydrazine (B178648) hydrate (B1144303). nih.gov

Similarly, thiourea derivatives containing a pyridine (B92270) moiety can be synthesized. For example, 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea was prepared by first reacting cyclohexyl isothiocyanate with hydrazine hydrate to form N(4)-cyclohexylthiosemicarbazide. This intermediate was then refluxed with 2-acetylpyridine (B122185) in methanol (B129727) to yield the final product. nih.gov These examples suggest that a similar pathway could be employed for pyrazolopyridine amines, where the amine functionality would react with an isothiocyanate to form the corresponding thiourea derivative.

Synthesis of Specific Analogs: Thiourea derivatives from quinazolin-4-yl moieties

Thiourea derivatives can also be synthesized from heterocyclic amines such as those based on a quinazoline-4-yl moiety. One method involves a one-pot reaction where 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas are produced through an intramolecular cycloaddition of 1-substituted-3-[(2-cyanophenylimino)phenylmethyl] thioureas. These precursors are formed by reacting N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines. The reaction is typically stirred for 24 hours at room temperature in acetone, and the resulting quinazoline (B50416) thiourea precipitates out and can be collected by filtration.

Another approach for creating quinazoline-based thiourea derivatives involves reacting an aminoquinazoline with thiophosgene to generate an isothiocyanate intermediate. This intermediate is then stirred with the desired amine to produce the final thiourea product. Alternatively, the aminoquinazoline derivative can be directly reacted with the corresponding isothiocyanate in a solvent like DMF.

Synthetic Procedures for 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea and Close Analogs

Reaction Conditions and Optimization for Targeted Synthesis

The synthesis of N,N'-disubstituted thioureas, including analogs of this compound, can be achieved under various reaction conditions, which can be optimized for yield and reaction time.

A common procedure involves the reaction of an amine with an isothiocyanate in a suitable solvent. For example, the synthesis of a series of first-generation thiourea derivatives was carried out by reacting phenyl isothiocyanate, benzyl (B1604629) isothiocyanate, or phenethyl isothiocyanate with various amines in either dichloromethane (B109758) or tert-butanol. nih.gov The reaction conditions for these syntheses are summarized in the table below.

| Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) |

| Various amines | Phenyl isothiocyanate | Dichloromethane or tert-Butanol | 1-24 | 50-98 |

| Various amines | Benzyl isothiocyanate | Dichloromethane or tert-Butanol | 1-24 | 55-95 |

| Various amines | Phenethyl isothiocyanate | Dichloromethane or tert-Butanol | 1-24 | 60-92 |

| Various amines | 3,4,5-trimethoxyphenyl isothiocyanate | Dichloromethane or tert-Butanol | 1-24 | 65-90 |

| Table 1: Reaction conditions and yields for the synthesis of first-generation thioureas. nih.gov |

In another example, the synthesis of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea was achieved by first reacting 4-nitrobenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in dry acetone under reflux for 45 minutes to form the isothiocyanate in situ. nih.gov After cooling, a solution of cyclohexylamine in acetone was added, and the mixture was refluxed for an additional 2 hours. The product was then precipitated by pouring the reaction mixture into cold water. nih.gov

Optimization of these reactions can involve changing the solvent, temperature, and reaction time. The use of microwave irradiation has been shown to dramatically reduce reaction times. nih.gov For instance, a reaction that took 18 hours under conventional heating could be completed in 20 minutes with microwave assistance. nih.gov

A one-pot, multi-component reaction for the synthesis of 1,3-diaryl thiourea derivatives catalyzed by a Cu(II)-Schiff base/SBA-15 catalyst has also been reported. chemscene.com This solvent-free method involves mixing the reactants and catalyst and stirring under reflux for 30 minutes, with yields ranging from 70-90%. chemscene.com

| Product | Ar | R1 | R2 | R3 | Yield (%) |

| 5a | Ph | Me | Me | Cyclohexyl | 90 |

| 5b | Ph | Cyclohexyl | H | Cyclohexyl | 87 |

| 5c | 4-OMePh | Cyclohexyl | H | Cyclohexyl | 88 |

| 5d | Ph | Cyclopentyl | H | Cyclohexyl | 89 |

| 5e | 4-OMePh | Me | Et | Cyclohexyl | 82 |

| 5f | Ph | Me | Et | 2,6-Di Methyl Phenyl | 80 |

| 5g | Ph | p-nitro phenyl | H | Cyclohexyl | 70 |

| Table 2: Synthesis of 1,3-diaryl thiourea derivatives using a Cu(II)-Schiff base/SBA-15 catalyst. chemscene.com |

These examples demonstrate that the synthesis of this compound can be readily achieved through established methods, with conditions that can be optimized to improve efficiency and yield.

Purification Techniques in Thiourea Synthesis

The isolation and purification of thiourea derivatives, including this compound, are critical steps to ensure high purity for subsequent applications and characterization. A variety of standard and specialized techniques are employed, tailored to the physical and chemical properties of the target compound and its impurities.

Commonly, recrystallization is a primary method for purifying solid thiourea compounds. orgsyn.orgmdpi.com The choice of solvent is crucial and is determined by the solubility profile of the thiourea derivative. Ethanol is frequently cited as an effective solvent for the recrystallization of various thioureas, yielding high-purity crystalline products. orgsyn.orgmdpi.comnih.gov For instance, 1-methyl-1-(1-naphthyl)-2-thiourea can be purified by recrystallization from ethanol to achieve a sharp melting point. orgsyn.org Similarly, the purification of 1-(2-furoyl)-3-cyclohexylthiourea to obtain X-ray quality single crystals is achieved through crystallization from ethanol. nih.gov

Chromatographic methods offer a more refined approach for separating complex mixtures or removing closely related impurities. Flash column chromatography is a versatile technique used for the purification of thiourea derivatives. nih.govtubitak.gov.tr The selection of the eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, is optimized to achieve effective separation on a silica (B1680970) gel stationary phase. tubitak.gov.trmdpi.com Thin-layer chromatography (TLC) is often used as a preliminary step to determine the appropriate solvent system for column chromatography. mdpi.comresearchgate.net

In addition to these standard methods, more specific techniques have been developed. One patented method for purifying thiourea involves dissolving the crude product in a high-concentration aqueous solution and adding a polyacrylamide solution. google.com This process, followed by stirring, hot filtration, cooling, and crystallization, reportedly yields thiourea with high purity, uniform granularity, and low impurity content. google.com Acid-base workup can also be an effective purification strategy if the thiourea structure or impurities contain acidic or basic functional groups. researchgate.net

The table below summarizes common purification techniques applicable to thiourea synthesis.

| Purification Technique | Description | Typical Solvents/Reagents | Reference(s) |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. | Ethanol, Diethyl ether, Ethyl acetate | orgsyn.org, mdpi.com, nih.gov |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through. | Ethyl acetate/Hexane mixtures, Pentane | nih.gov, tubitak.gov.tr, mdpi.com |

| Flocculation/Crystallization | Using a polymer to aid in the removal of impurities before crystallization from an aqueous solution. | Polyacrylamide solution | google.com |

| Acid-Base Workup | Exploiting differences in acidity/basicity to separate the desired compound from impurities by extraction between immiscible solvents. | Aqueous acid/base solutions | researchgate.net |

Mechanistic Considerations in Thiourea Formation

The synthesis of thioureas, such as this compound, is most commonly achieved through the reaction of an amine with an isothiocyanate. This process is governed by specific reaction mechanisms, primarily involving nucleophilic addition.

Nucleophilic Addition Pathways

The fundamental reaction for the formation of N,N'-disubstituted thioureas is the nucleophilic addition of an amine to the electrophilic carbon atom of an isothiocyanate. beilstein-journals.org In the synthesis of this compound, the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the central carbon of 4-methoxyphenyl (B3050149) isothiocyanate.

The general mechanism can be depicted as follows:

The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on the electron-deficient carbon of the isothiocyanate's -N=C=S group.

This attack leads to the simultaneous shift of electrons from the carbon-sulfur double bond to the sulfur atom, forming a zwitterionic intermediate.

A proton is then transferred from the nitrogen atom to the sulfur atom, resulting in the final, stable thiourea product.

This reaction is typically efficient and proceeds readily, often at room temperature. tubitak.gov.tr The reactivity of the amine (its nucleophilicity) and the isothiocyanate (its electrophilicity) can influence the reaction rate. beilstein-journals.org For instance, the reaction time can be longer when an amine with an electron-withdrawing group (lower nucleophilicity) is combined with an isothiocyanate bearing an electron-donating group (lower electrophilicity). beilstein-journals.org

Thioureas themselves can act as catalysts in other nucleophilic addition reactions. For example, thioureas bearing electron-withdrawing groups can activate nitrones towards nucleophilic addition by acting as hydrogen-bond donors, effectively functioning as Lewis acids. researchgate.net

Intramolecular Cyclization and Heterocyclization Reactions

Thiourea derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds due to the reactive nature of their thioamide core. researchgate.netekb.eg These transformations often proceed through intramolecular cyclization pathways, which can be promoted by various reagents or conditions.

One common reaction is the oxidative cyclization of N,N'-diarylthioureas to form 2-aminobenzothiazoles. researchgate.net This type of reaction, known as the Hugerschoff synthesis, can be mediated by reagents like bromine. researchgate.net Density Functional Theory (DFT) calculations have been used to study the mechanism of these cyclizations, indicating that the reaction proceeds through intermediates that facilitate the formation of a new C-S or C-O bond. researchgate.net

Thioureas can also undergo intramolecular reactions to form other heterocyclic systems. For example, N,N'-disubstituted thiourea derivatives can be cyclized to produce thiazoles or thiadiazoles under specific conditions. ekb.eg A summary of such heterocyclization reactions is presented in the table below.

| Starting Thiourea Derivative | Reagents/Conditions | Resulting Heterocycle | Reference(s) |

| N,N'-disubstituted thiourea | Br₂/AcOH | Thiazole | ekb.eg |

| N-substituted-N'-benzoylthiourea | Diacetoxyiodobenzene (DIB) | Benzoxazole amide | researchgate.net |

| 1-Acetyl-3-(2-phenyl)thiourea | (Suggested Mechanism) | Thiazoline derivative | researchgate.net |

| N,N'-Diphenylthioureas | Polymer-supported tribromide or Iodine-alumina | 2-(N-arylamino)benzothiazole | researchgate.net |

Furthermore, chiral thioureas have been employed as catalysts or templates to induce enantioselectivity in intramolecular reactions. nih.govacs.org For instance, a chiral bis-thiourea derived from diaminocyclohexane can template an intramolecular [2 + 2] photocycloaddition, achieving significant enantiomeric excess. acs.orgnih.gov This is attributed to the directed binding of the substrate to the thiourea template, which shields one face of the reacting olefin. acs.org Similarly, thiourea catalysts have been shown to facilitate enantioselective intramolecular Cope-type hydroaminations, providing access to chiral nitrogen heterocycles. nih.gov These catalysts are believed to lower the activation barrier of the cyclization by stabilizing the polar transition state through hydrogen bonding. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the key functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the essential thiourea (B124793) functional groups. The N-H stretching vibrations of the secondary amine groups are expected to appear as one or more bands in the region of 3100-3300 cm⁻¹. doi.orgmdpi.com The spectrum would also feature characteristic absorptions for the thiocarbonyl (C=S) group. Due to vibrational coupling, the C=S stretching mode often appears as multiple bands. A significant band, often referred to as the thioamide II band, which has a major contribution from C-N stretching and N-H bending, is typically observed in the 1515-1535 cm⁻¹ range. doi.org The band with a more significant C=S stretching contribution is expected in the 1200-1350 cm⁻¹ and 700-850 cm⁻¹ regions. researchgate.netresearchgate.net The presence of both cyclohexyl and aromatic groups is confirmed by C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

Table 1: Expected FT-IR Vibrational Frequencies for 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3300 | N-H stretching | Thiourea (N-H) |

| 2850-2935 | C-H stretching | Cyclohexyl (-CH₂, -CH) |

| 1515-1535 | N-H bending & C-N stretching | Thiourea (Thioamide II) |

| 1200-1350 | C=S stretching & C-N stretching | Thiourea (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of its structure.

The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. The two N-H protons are expected to appear as two separate broad singlets in the downfield region, typically between δ 8.0 and 12.0 ppm. mdpi.comnih.gov The aromatic protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' splitting pattern, resulting in two doublets, one for the protons ortho to the methoxy (B1213986) group (H-3'/H-5') and one for the protons ortho to the thiourea nitrogen (H-2'/H-6'). stackexchange.com The methoxy group protons (-OCH₃) will produce a sharp singlet at approximately δ 3.8 ppm. acs.org The cyclohexyl protons will appear in the upfield region (δ 1.0–4.0 ppm). The single proton on the carbon attached to the nitrogen (H-1) is expected to be a broad multiplet, while the remaining ten protons on the ring will show complex, overlapping multiplets. doi.orgresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | br s | 1H | N¹-H |

| ~8.2 | br s | 1H | N³-H |

| ~7.30 | d | 2H | H-2', H-6' |

| ~6.90 | d | 2H | H-3', H-5' |

| ~3.90 | m | 1H | H-1 |

| ~3.80 | s | 3H | -OCH₃ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal corresponds to the thiocarbonyl carbon (C=S), expected around δ 179-181 ppm. doi.orgnih.gov The aromatic carbons of the methoxyphenyl ring will appear between δ 114 and 158 ppm, with the carbon attached to the oxygen (C-4') being the most deshielded in this group. acs.org The methoxy carbon (-OCH₃) gives a characteristic signal around δ 55-56 ppm. nih.govacs.org The cyclohexyl carbons appear in the upfield region, with the carbon bonded to the nitrogen (C-1) resonating around δ 53 ppm and the other five carbons appearing between δ 24 and 33 ppm. doi.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180.0 | C=S |

| ~157.5 | C-4' |

| ~130.2 | C-1' |

| ~127.0 | C-2', C-6' |

| ~114.5 | C-3', C-5' |

| ~55.5 | -OCH₃ |

| ~53.3 | C-1 |

| ~32.5 | C-2, C-6 |

| ~25.3 | C-3, C-5 |

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations would be observed between adjacent protons within the cyclohexyl ring and between the ortho-coupled protons (H-2'/H-3' and H-5'/H-6') on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique allows for the definitive assignment of each protonated carbon. For example, the singlet at δ 3.80 ppm in the ¹H spectrum will correlate with the carbon signal at δ 55.5 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. nih.gov This information connects the different structural fragments of the molecule. Key correlations would be expected from the N-H protons to the thiocarbonyl carbon (C=S), the ipso-carbon of the aromatic ring (C-1'), and the C-1 carbon of the cyclohexyl ring. Furthermore, a correlation from the methoxy protons to the C-4' aromatic carbon would confirm the position of the methoxy group on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₄H₂₀N₂OS), the calculated monoisotopic mass is 264.1324 g/mol . In electrospray ionization (ESI), the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 265.14.

Under collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways, providing further structural confirmation. acs.orgtsijournals.com Common fragmentation pathways for N,N'-disubstituted thioureas include:

Cleavage of the N-cyclohexyl bond, leading to fragments corresponding to the cyclohexyl cation or the remaining part of the molecule.

Formation of isothiocyanate ions through rearrangement, such as [4-methoxyphenyl-NCS]⁺ or [cyclohexyl-NCS]⁺.

Fragmentation of the cyclohexyl ring itself through the loss of alkene fragments.

Cleavage at the C(S)-N bonds.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 265.14 | [M+H]⁺ |

| 182.10 | [M - C₆H₁₁]⁺ |

| 165.04 | [CH₃OC₆H₄NCS + H]⁺ |

| 141.08 | [C₆H₁₁NCS + H]⁺ |

| 124.08 | [CH₃OC₆H₄NH₂ + H]⁺ |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thiourea derivatives. For this compound, ESI-MS in positive ion mode would primarily show the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₄H₂₀N₂OS, the calculated monoisotopic mass is approximately 264.13 Da. Therefore, the most prominent peak in the ESI-MS spectrum would be anticipated at a mass-to-charge ratio (m/z) of approximately 265.14. Further fragmentation under ESI-MS/MS conditions can provide structural information. For instance, characteristic fragment ions for related cyclohexyl-containing compounds include the hydrogen sulfate (B86663) anion (HSO₄⁻) at m/z 97 and the sulfite (B76179) radical anion (•SO₃⁻) at m/z 80, which can be indicative of the compound's structural components during analysis. copernicus.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary for unambiguous elemental composition determination. For this compound (C₁₄H₂₀N₂OS), the precise theoretical mass of the protonated molecule [M+H]⁺ is calculated to be 265.1375. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass. For example, the HRMS data for a structurally similar compound, 1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea, provided a monoisotopic mass of 322.17150, showcasing the precision of this technique in structural confirmation. ebi.ac.uk

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.comresearchgate.net It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystallographic System and Space Group Analysis

While specific crystallographic data for this compound is not available, analysis of closely related thiourea and urea (B33335) derivatives allows for well-founded predictions. researchgate.netresearchgate.net Compounds with similar structural motifs, such as a cyclohexyl group and a substituted phenyl ring, typically crystallize in low-symmetry systems. For instance, N-(4-Methoxyphenyl)thiourea crystallizes in the triclinic system with a P-1 space group. researchgate.net Other analogues, like 1-cyclohexyl-3-(2-furoyl)thiourea and 1-cyclohexyl-3-(p-tolyl)urea, have been found to crystallize in orthorhombic (Pbca) and monoclinic (P2₁/c) systems, respectively. researchgate.netresearchgate.netnih.gov This suggests that this compound would likely adopt a monoclinic or triclinic crystal system.

Unit Cell Parameters and Molecular Conformation

The unit cell parameters define the dimensions and angles of the fundamental repeating unit in the crystal. The conformation of the molecule is characterized by the relative orientation of its constituent parts. In related structures, the cyclohexyl ring consistently adopts a stable chair conformation. researchgate.netresearchgate.net A significant dihedral angle is typically observed between the plane of the phenyl ring and the plane of the thiourea group; in N-(4-Methoxyphenyl)thiourea, this angle is 59.23°. researchgate.net Similarly, in 1-cyclohexyl-3-(p-tolyl)urea, the angle is 52.02°. researchgate.netresearchgate.net The thiourea moiety itself often exhibits a trans-cis geometry regarding the positions of the substituent groups on the nitrogen atoms. nih.gov

Table 1: Unit Cell Parameters of Structurally Related Compounds

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)thiourea | Triclinic | 6.7328 | 8.3813 | 9.0571 | 63.779 | 72.413 | 83.428 | researchgate.net |

| 1-cyclohexyl-3-(2-furoyl)thiourea | Orthorhombic | 7.2667 | 10.2058 | 34.239 | 90 | 90 | 90 | nih.gov |

| 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | Monoclinic | 10.5705 | 12.8195 | 12.4157 | 90 | 99.434 | 90 | nih.gov |

Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions

The crystal structure of thiourea derivatives is heavily influenced by intermolecular hydrogen bonds. The N-H groups of the thiourea core are potent hydrogen bond donors, while the sulfur atom is an effective acceptor. In the case of this compound, the oxygen atom of the methoxy group can also participate as a hydrogen bond acceptor. These interactions link individual molecules into extended supramolecular assemblies. nih.gov In related compounds, N—H···S and N—H···O hydrogen bonds are commonly observed, creating one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.govnih.gov

Table 2: Common Hydrogen Bonding Interactions in Thiourea Derivatives

| Donor | Acceptor | Interaction Type | Resulting Motif | References |

|---|---|---|---|---|

| N-H | S=C | Intermolecular | Chains, Sheets | nih.gov |

| N-H | O (carbonyl/ether) | Intermolecular | Chains, Networks | nih.govnih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the stability of a compound and its decomposition profile under controlled heating. For this compound, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG-DTG) provide critical insights into its thermal behavior.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique identifies physical and chemical changes such as melting, crystallization, and decomposition, which are accompanied by endothermic or exothermic events.

As of the latest literature review, specific DTA data for this compound has not been reported. In general, the DTA curve of a substituted thiourea derivative would be expected to show an endothermic peak corresponding to its melting point. Subsequent exothermic peaks would indicate decomposition processes. For analogous compounds, such as N-monosubstituted thiourea derivatives, decomposition often occurs in distinct steps. For instance, some related compounds exhibit decomposition immediately following melting.

Thermogravimetric Analysis (TG-DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The derivative of the TGA curve, known as Derivative Thermogravimetry (DTG), helps to precisely identify the temperatures at which the most significant mass loss occurs.

Specific TG-DTG data for this compound is not currently available in published literature. However, studies on structurally related thiourea derivatives provide a general understanding of their thermal decomposition pathways. For example, the thermal analysis of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, a related heterocyclic compound, shows that the free ligand is stable at room temperature and begins to decompose at 160 °C, with complete destruction of uncoordinated molecules occurring between 160 °C and 320 °C, showing distinct peaks on the DTG curve at 220 °C and 270 °C. nih.gov N-monosubstituted thiourea derivatives have been observed to decompose in two well-separated steps. grafiati.com The initial decomposition of many thiourea compounds involves the formation of a thiocyanate (B1210189) group. grafiati.com

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Proposed Decomposition Step |

|---|---|---|---|

| 150 - 250 | Data not available | Data not available | Initial decomposition, potential loss of cyclohexyl group. |

| 250 - 400 | Data not available | Data not available | Fragmentation of the methoxyphenylthiourea core. |

| > 400 | Data not available | Data not available | Final decomposition to volatile products. |

This table is for illustrative purposes only, as experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is due to electronic transitions within the molecule and provides information about the electronic structure and conjugation.

A specific UV-Vis absorption spectrum for this compound has not been documented in the reviewed scientific literature. Generally, thiourea and its derivatives exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of a related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows maximum absorption at 342 nm, which is attributed to an n-π* transition within the aromatic ring and conjugated system. researchgate.net For thiourea itself, UV-Vis spectra are available and have been studied. spectrabase.com The presence of chromophores such as the phenyl ring and the thiocarbonyl group in this compound would be expected to result in distinct absorption bands. The methoxy and cyclohexyl substituents would likely cause shifts in the absorption maxima (λmax) compared to unsubstituted phenylthiourea.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Methanol (B129727) | Data not available | Data not available | π → π* (aromatic system) |

| Methanol | Data not available | Data not available | n → π* (thiocarbonyl group) |

This table is for illustrative purposes only, as experimental data is not available.

Computational and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of thiourea (B124793) derivatives at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiourea derivatives, DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. These calculations can predict the most stable conformation of 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea by finding the global minimum on the potential energy surface.

Basis Set Selection and Functional Application in DFT

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like thiourea derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed as it provides a good balance between accuracy and computational cost. acs.orggrafiati.com

The selection of a basis set is also critical. A basis set is a set of functions used to create the molecular orbitals. For thiourea derivatives, split-valence basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently used. acs.orggrafiati.comresearchgate.net The "6-311G" part indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, while the valence orbitals are split into three basis functions represented by three, one, and one contracted Gaussian functions, respectively. The "(d,p)" notation, known as polarization functions, adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms, allowing for more flexibility in describing the electron distribution in bonds. The "++" in 6-311++G(d,p) indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions. nih.gov The combination of the B3LYP functional with a 6-311G(d,p) or higher basis set has been shown to yield reliable results for the geometry and electronic properties of similar molecules. grafiati.com

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For a related thiourea derivative, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), the HOMO-LUMO energy gap was calculated to be 2.742 eV. researchgate.net Quantum chemical calculations for other thiourea derivatives using DFT/B3LYP/6-311G(d,p) have also been performed to determine properties like ionization potential, chemical hardness, and electronegativity, which are derived from HOMO and LUMO energies. grafiati.com

| Parameter | Calculated Value (eV) for FPTT researchgate.net |

|---|---|

| HOMO Energy | -7.326 |

| LUMO Energy | -4.583 |

| HOMO-LUMO Energy Gap (ΔE) | 2.742 |

| Ionization Potential | 7.326 |

| Electron Affinity | 4.583 |

| Chemical Potential (μ) | -5.954 |

| Hardness (η) | 1.371 |

| Electrophilicity Index (ω) | 12.929 |

Mulliken Charge Distribution and Natural Bond Orbital (NBO) Analysis

Mulliken charge distribution analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electrostatic potential and the location of electron-rich and electron-poor centers. This information is valuable for predicting how the molecule might interact with other polar molecules or ions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, complementing the static picture provided by quantum chemical calculations.

Evaluation of Interaction Stability

MD simulations are particularly useful for evaluating the stability of a molecule's interactions with other molecules or within a biological system. acs.org By simulating the trajectory of the molecule over a period of time, researchers can analyze its conformational changes and the stability of its non-covalent interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Prediction of Binding Affinities with Enzymes and Receptors

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous thiourea derivatives provides valuable insights into their potential as enzyme inhibitors. For instance, novel thiourea derivatives of naproxen (B1676952) have been investigated for their anti-inflammatory potential through in silico docking against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com One of the studied derivatives exhibited a free binding energy of -14.90 kcal/mol for COX-2 and -9.57 kcal/mol for 5-LOX, indicating strong potential for dual inhibitory activity. mdpi.com

Furthermore, a series of N,N-disubstituted thioureas based on a quinolone moiety have been synthesized and evaluated as urease inhibitors. mdpi.com Several of these compounds demonstrated potent inhibition, with IC50 values as low as 1.83 µM, which is significantly more potent than the standard inhibitor, thiourea (IC50 = 22.8 µM). mdpi.com These findings suggest that the thiourea scaffold, as present in this compound, is a promising pharmacophore for enzyme inhibition. The binding affinity is influenced by the nature and position of substituents on the aryl and alkyl moieties.

Table 1: Predicted Binding Affinities of Analogous Thiourea Derivatives

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Naproxen Thiourea Derivative | COX-2 | -14.90 mdpi.com |

| Naproxen Thiourea Derivative | 5-LOX | -9.57 mdpi.com |

Note: Data presented is for analogous compounds, not this compound itself.

Identification of Key Interacting Residues and Binding Pockets

The efficacy of thiourea derivatives as enzyme inhibitors is determined by their specific interactions with amino acid residues within the active site of the target protein. In the case of naproxen-based thiourea derivatives, docking studies revealed key binding interactions within the active sites of both COX-2 and 5-LOX enzymes. mdpi.com For quinolone-based thioureas targeting the urease enzyme (PDB ID: 4UBP), molecular docking analysis highlighted significant protein-ligand interactions that underscore the electronic and geometric effects of the N,N-disubstituted thiourea moiety. mdpi.com The orientation of these compounds within the binding pocket is crucial for their inhibitory activity.

Studies on Tautomerism and Conformational Analysis

The structural dynamics of this compound, including tautomerism and conformational flexibility, are fundamental to its chemical reactivity and biological activity.

Thione-Thiol Tautomerism and Equilibrium

Conformational Energetics of Thiourea Moieties

The three-dimensional structure of this compound is defined by the relative orientations of its constituent cyclohexyl, methoxyphenyl, and thiourea groups. X-ray crystallographic studies of related compounds provide insights into the likely conformation. For example, in N-(4-Methoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea group is approximately 59.2°. researchgate.net In a different study on 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, the mean plane of the cyclohexyl ring was found to be almost perpendicular to the central thiourea plane, with a dihedral angle of about 69.2°. nih.govresearchgate.net

Combining these observations, it can be inferred that in this compound, both the cyclohexyl and the methoxyphenyl rings are significantly twisted out of the plane of the thiourea moiety. This non-planar conformation is a result of steric hindrance between the bulky substituents and the thiourea core.

Table 2: Dihedral Angles in Related Thiourea Derivatives

| Compound | Groups | Dihedral Angle (°) |

| N-(4-Methoxyphenyl)thiourea | Benzene ring and thiourea group | 59.2 researchgate.net |

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | Cyclohexyl ring and thiourea plane | 69.2 nih.govresearchgate.net |

Note: This data is from analogous compounds and is used to infer the likely conformation of this compound.

Nonlinear Optical (NLO) Properties Studies

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are known to possess significant NLO properties. nih.gov The intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a π-conjugated system is the primary origin of the NLO response in these molecules. nih.gov

Studies on other organic molecules, such as styrylpyrimidines and hydrazone derivatives, have shown that their NLO properties can be tuned by modifying their molecular structure. researchgate.netrsc.org For instance, increasing the strength of the donor and acceptor groups or extending the π-conjugation length can enhance the NLO response. Although no specific NLO studies have been reported for this compound, its structural components suggest that it could be a candidate for further investigation in the field of nonlinear optics.

Third-Order NLO Properties Investigations

The exploration of third-order nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding its NLO behavior. These theoretical investigations provide insights into the molecular hyperpolarizability, which is a key determinant of a material's NLO response.

The third-order NLO properties are characterized by the third-order polarizability, also known as the second hyperpolarizability (γ). A high γ value is indicative of a strong NLO response. In molecules like this compound, the presence of a donor-π-acceptor (D-π-A) framework is anticipated to enhance these properties. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron-donating group, while the thiourea moiety can participate in charge transfer processes, facilitated by the π-conjugated system of the phenyl ring.

Theoretical calculations for similar thiourea derivatives have demonstrated that the choice of computational method and basis set is crucial for obtaining accurate predictions of NLO properties. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such investigations, offering a good balance between accuracy and computational cost.

The calculated γ values are typically presented in atomic units (a.u.), which can then be converted to electrostatic units (esu). The magnitude of the calculated hyperpolarizability is influenced by the electronic structure of the molecule, including the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger γ value, as it indicates easier electronic transitions that contribute to the nonlinear optical response.

For this compound, the key contributing factors to its predicted NLO properties would be the intramolecular charge transfer from the methoxyphenyl group to the thiourea moiety. The cyclohexyl group, being a non-conjugated saturated ring, is expected to have a lesser direct impact on the NLO response compared to the aromatic and thiourea components.

A detailed computational analysis would involve optimizing the molecular geometry and then calculating the electronic properties and hyperpolarizability. The results of such a study for this compound are hypothetically summarized in the table below, based on expected values from similar compounds.

Table 1: Calculated Third-Order NLO Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| Total static second hyperpolarizability (γ) | Value based on theoretical calculations | a.u. |

| HOMO Energy | Value based on theoretical calculations | eV |

| LUMO Energy | Value based on theoretical calculations | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value based on theoretical calculations | eV |

Note: The values in this table are placeholders and would be determined from specific DFT calculations.

The insights gained from these computational investigations are vital for the rational design of new organic materials with enhanced NLO properties for various technological applications, including optical switching and data storage. While experimental validation is essential, theoretical predictions offer a powerful tool for screening and identifying promising candidates.

Coordination Chemistry and Metal Complexation Dynamics

Thiourea (B124793) Derivatives as Ligands in Metal Complexes

Thiourea derivatives are well-recognized for their ability to act as versatile ligands in coordination chemistry. The electronic and steric properties of the substituents on the nitrogen atoms significantly influence the coordination behavior of the thiourea backbone.

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. For instance, a general method involves the reaction of a thiourea derivative with a metal halide or nitrate in an alcoholic solution, leading to the formation of the corresponding metal complex.

While specific studies on the synthesis of metal complexes with 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea are not extensively documented, the synthesis of complexes with analogous N,N'-disubstituted thioureas provides a reliable framework. For example, complexes of various transition metals with [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxy benzoyl)-Thiourea] have been synthesized and characterized. researchgate.net The characterization of these complexes is comprehensive, employing techniques such as elemental analysis (C, H, N, S), FT-IR, UV-Vis, and NMR spectroscopy to elucidate their structure and bonding. researchgate.netresearchgate.net

Thiourea derivatives can coordinate to metal centers in several ways, including as monodentate or bidentate ligands. researchgate.net In monodentate coordination, the ligand typically binds through the sulfur atom. mdpi.com Bidentate coordination often involves both the sulfur and one of the nitrogen atoms, forming a chelate ring. researchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiourea, and the reaction conditions.

The resulting geometrical structures of these complexes are diverse and can range from linear and trigonal planar to tetrahedral, square-planar, and octahedral. researchgate.netresearchgate.netnih.gov For example, silver(I) complexes with some thiourea ligands have been observed to adopt a distorted tetrahedral geometry. nih.gov In contrast, octahedral geometries have been proposed for complexes of Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) with a related N-aroyl-N'-aryl thiourea derivative. researchgate.netresearchgate.net

Table 1: Common Coordination Geometries of Metal Complexes with Thiourea Derivatives

| Coordination Number | Geometry | Example Metal Ions |

| 2 | Linear | Au(I) nih.gov |

| 3 | Trigonal Planar | - |

| 4 | Tetrahedral, Square-Planar | Ag(I), Ni(II) nih.gov |

| 6 | Octahedral | Co(II), Ni(II), Cu(II), Zn(II) researchgate.netresearchgate.net |

This table is illustrative and based on findings for various thiourea derivatives.

The ambidentate nature of the thiourea ligand, with its sulfur and nitrogen donor atoms, is central to its coordination chemistry. The sulfur atom, being a soft donor, generally forms strong bonds with soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, particularly with harder metal ions.

In many instances, thiourea derivatives act as bidentate ligands, coordinating through the sulfur and a nitrogen atom to form a stable chelate ring. researchgate.net This chelation enhances the stability of the resulting metal complex. The electronic properties of the substituents on the nitrogen atoms can modulate the electron density on both the sulfur and nitrogen atoms, thereby influencing their donor capabilities.

The substituents on the thiourea ligand can impart a degree of selectivity for certain metal ions. While specific studies on the metal ion selectivity of this compound are not available, research on N,N-dialkyl-N'-benzoyl thioureas has shown them to be selective complexing agents for platinum group metals. nih.gov The binding affinity is a complex interplay of factors including the electronic and steric effects of the ligand's substituents and the nature of the metal ion.

Influence of Metal Complexation on Chemical and Electronic Properties

The coordination of a thiourea derivative to a metal ion induces significant changes in the ligand's chemical and electronic properties. These changes are readily observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and N-H bonds are observed. A shift in the ν(C=S) band to a lower frequency is indicative of the sulfur atom's involvement in coordination. mdpi.com Concurrently, changes in the ν(N-H) stretching frequency can suggest the participation of the nitrogen atom in bonding. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of the complexes in solution. In ¹H NMR, the chemical shifts of the N-H protons are particularly sensitive to coordination. A downfield shift of the N-H proton signal upon complexation often suggests the involvement of the nitrogen atom in the coordination sphere. Similarly, ¹³C NMR can show shifts in the resonance of the C=S carbon upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the thiourea ligands are altered upon complexation with a metal ion. The UV-Vis spectrum of the free ligand typically shows bands corresponding to π → π* and n → π* transitions. researchgate.netresearchgate.net Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal. These new bands are responsible for the often vibrant colors of the metal complexes. researchgate.netresearchgate.net

Table 2: Illustrative Spectroscopic Changes Upon Complexation for a Thiourea Derivative

| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3390 researchgate.net | Shifted | Involvement of N in coordination |

| ν(C=S) | ~1666 researchgate.net | Shifted to lower frequency mdpi.com | Involvement of S in coordination |

| UV-Vis (nm) | |||

| π → π | ~250-300 researchgate.net | Shifted | Alteration of electronic structure |

| n → π | ~300-350 researchgate.net | Shifted or obscured | Alteration of electronic structure |

| d-d transitions | - | ~400-700 researchgate.net | Characteristic of the metal ion and its geometry |

This table presents generalized data based on studies of various thiourea derivatives and is intended to be illustrative.

Supramolecular Architectures Involving Metal-Thiourea Interactions

The ability of thiourea derivatives to form extensive hydrogen bonding networks is a key feature that drives the formation of intricate supramolecular architectures in the solid state. In metal complexes of this compound, the N-H protons of the thiourea backbone act as effective hydrogen bond donors, while the thiocarbonyl sulfur and the oxygen atom of the methoxy (B1213986) group can serve as hydrogen bond acceptors.

The interplay of coordination bonds and non-covalent interactions, particularly hydrogen bonding and π-π stacking, governs the self-assembly of these metal complexes into higher-order structures. The crystal packing of such complexes often reveals the formation of dimers, one-dimensional chains, two-dimensional sheets, or even three-dimensional networks.

For instance, in copper(II) complexes with N,N'-disubstituted thioureas, intermolecular hydrogen bonds of the N-H···S type are commonly observed, leading to the formation of centrosymmetric dimers nih.gov. The aromatic rings of the 4-methoxyphenyl (B3050149) groups can further engage in π-π stacking interactions, reinforcing the supramolecular assembly.

Table 2: Common Supramolecular Motifs in Metal-Thiourea Complexes

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bonding | N-H (thiourea) | S=C (thiourea) | Dimer, Chain |

| Hydrogen Bonding | N-H (thiourea) | O (methoxy) | Chain, Sheet |

| π-π Stacking | Phenyl ring | Phenyl ring | Columnar stacks |

The rational design of supramolecular architectures based on this compound and various metal ions is a promising avenue for the development of new materials with tailored properties. By carefully selecting the metal ion, counter-anions, and crystallization conditions, it is possible to control the dimensionality and topology of the resulting supramolecular frameworks. The understanding of these metal-thiourea interactions at the supramolecular level is crucial for the advancement of crystal engineering and materials science.

Biological Research Applications and Mechanistic Studies in Vitro Focus

Antimicrobial Activity Studies (In Vitro)

The structural motif of thiourea (B124793) is a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing promise against a variety of pathogenic microorganisms. mdpi.comnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, P. aeruginosa, E. coli)

Thiourea derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various substituted thioureas show that their efficacy is highly dependent on the specific chemical groups attached to the core thiourea structure. nih.gov

For instance, certain thiourea derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 2–16 µg/mL. nih.gov The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa can be more variable, with some compounds exhibiting broad-spectrum activity while others are more selective. nih.govnih.gov For example, one study found that while certain derivatives were highly active against S. aureus, they showed lower activity against Gram-negative rods like E. coli and P. aeruginosa. nih.govuns.ac.id In contrast, other research has identified thiourea compounds with notable efficacy against these challenging Gram-negative pathogens. nih.gov

Table 1: Examples of In Vitro Antibacterial Activity of Various Thiourea Derivatives This table presents data for structurally related thiourea compounds to illustrate the general antibacterial potential of this chemical class.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2–16 | nih.gov |

| N-benzoyl-N'-phenyl/thienyl-thiourea (7a, 7b) | Staphylococcus aureus | ~5.12 - 5.70 | nih.gov |

| N-benzoyl-N'-phenyl/thienyl-thiourea (7a, 7b) | Pseudomonas aeruginosa | ~2.48 - 4.90 | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | Staphylococcus aureus | 32 | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | Escherichia coli | 256 | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | Pseudomonas aeruginosa | 256 | nih.gov |

Antifungal Efficacy against Yeast and Fungal Strains (e.g., Candida albicans)

The antifungal potential of thiourea derivatives has been evaluated against various yeast and fungal strains, with Candida albicans being a common target. Research has shown that some thiourea compounds possess significant anti-yeast activity, which in some cases is greater than their antibacterial activity. mdpi.com For example, certain N-benzoyl-N'-aryl-thiourea derivatives exhibited superior activity against all screened microbial strains, including C. albicans, with MIC values as low as 1.39 µg/mL. nih.gov Other studies have reported moderate to low activity against Candida species, with MICs ranging from 500 µg/mL to over 1000 µg/mL, indicating that structural features are critical for potent antifungal action. nih.gov

Table 2: Examples of In Vitro Antifungal Activity of Various Thiourea Derivatives This table presents data for structurally related thiourea compounds to illustrate the general antifungal potential of this chemical class.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-benzoyl-N'-phenyl/thienyl-thiourea (7a, 7b) | Candida albicans | 1.39 - 2.80 | nih.gov |

| 4-Cyclohexyl-3-(nitrophenyl)methyl-1,2,4-triazolin-5-thione | Candida albicans | 500 | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | Candida albicans | 256 | nih.gov |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Tuberculosis remains a significant global health issue, prompting the search for new antimycobacterial agents. nih.gov Thiourea derivatives have emerged as a promising class of compounds in this area. Specific derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.gov In one study, several thiourea compounds were identified that inhibited M. tuberculosis growth both in bacterial culture and within infected macrophages. nih.gov Notably, compound 28 (a 1-phenyl-3-(4-(vinyloxy)phenyl)thiourea derivative) showed a high level of activity, with a MIC₅₀ of 2.0 ± 1.1 µM. nih.gov These findings highlight the potential of the thiourea scaffold in developing new treatments for tuberculosis. nih.govnih.gov

Structure-Activity Relationship (SAR) in Antimicrobial Properties

The antimicrobial activity of thiourea derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the aliphatic groups. Structure-activity relationship (SAR) studies aim to decipher these connections to design more potent compounds.

For 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea, key structural features include the cyclohexyl group and the 4-methoxyphenyl (B3050149) group.

Aryl Substituents : The electronic properties and position of substituents on the phenyl ring are critical. For example, the presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to enhance antimicrobial activity against a broad spectrum of pathogens. nih.gov

Aliphatic/Alicyclic Groups : The cyclohexyl group contributes to the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

Thiourea Core : The N-H protons and the sulfur atom of the thiourea backbone are crucial for forming hydrogen bonds with biological targets, such as enzyme active sites. nih.gov

Fixing a phenyl acetyl group on one side of the thiourea and inserting different moieties on the other has been shown to dramatically alter antimicrobial specificity and potency. nih.gov For example, introducing a 4-benzylidene-5-oxo-2-phenylimidazole group resulted in excellent activity against S. aureus and P. aeruginosa. nih.gov This underscores that a systematic variation of the substituents is a valid strategy for optimizing the antimicrobial profile of thiourea derivatives. mdpi.com

Proposed Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption)

The antimicrobial effects of thiourea derivatives are believed to stem from multiple mechanisms of action.

Enzyme Inhibition : A primary mechanism is the inhibition of essential microbial enzymes. Thioureas have been found to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby halting bacterial proliferation. nih.gov

Cell Integrity Disruption : Some thiourea derivatives are proposed to disrupt the integrity of the bacterial cell wall or membrane. nih.gov For instance, one study suggested that a potent thiourea derivative (TD4) could interfere with the homeostasis of NAD+/NADH, which is vital for cellular respiration and maintaining cell wall integrity. nih.gov

Metal Chelation : The sulfur and nitrogen atoms in the thiourea core can chelate metal ions that are essential for the function of various microbial enzymes, leading to their inactivation.

Enzyme Inhibition Studies (In Vitro)

Beyond their direct antimicrobial effects, thiourea derivatives are widely investigated as inhibitors of various enzymes implicated in disease. ontosight.ainih.gov The core structure, with its hydrogen bond donor and acceptor sites, allows these compounds to fit into the active sites of diverse enzymes. nih.gov

Examples of enzymes inhibited by thiourea derivatives include:

Urease : Certain bis-thiourea derivatives have shown strong inhibitory activity against the urease enzyme, with IC₅₀ values in the low micromolar range. nih.gov

Cholinesterases : Derivatives such as 1-(3-chlorophenyl)-3-cyclohexylthiourea have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov

Tyrosinase : Indole-thiourea hybrids have been developed as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production, outperforming standard inhibitors like kojic acid. mdpi.com

Table 3: Examples of In Vitro Enzyme Inhibition by Various Thiourea Derivatives This table presents data for structurally related thiourea compounds to illustrate the general enzyme inhibitory potential of this chemical class.

| Compound Type | Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | nih.gov |

| Indole-thiourea derivative (4b) | Tyrosinase | 5.9 ± 2.47 µM | mdpi.com |

| Bis-acyl-thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is no specific data available in the scientific literature regarding the cholinesterase inhibitory activity of this compound. However, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a recognized activity of many thiourea derivatives. nih.govmdpi.comnih.govnih.govbohrium.comresearchgate.net These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govnih.gov

Studies on various substituted thiourea derivatives have demonstrated a wide range of inhibitory potencies. For instance, a series of coumarin-linked thiourea derivatives showed significant inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Specifically, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was a potent AChE inhibitor with an IC50 of 0.04 µM, while 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea was a potent BChE inhibitor with an IC50 of 0.06 µM. nih.gov Another study on 1-(3-chlorophenyl)-3-cyclohexylthiourea reported IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com These findings highlight that the nature and position of substituents on the phenyl and cyclohexyl rings play a crucial role in the inhibitory activity of thiourea compounds.

The following table presents data for related thiourea compounds, illustrating the potential for this class of molecules to act as cholinesterase inhibitors.

| Compound | Target Enzyme | IC50 Value |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 0.04 ± 0.01 µM |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | Butyrylcholinesterase (BChE) | 0.06 ± 0.02 µM |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

No experimental data on the inhibition of dipeptidyl peptidase-4 (DPP-4) by this compound has been reported. DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic approach for type 2 diabetes. nih.govmdpi.comnih.govplos.org The enzyme inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. nih.govplos.org

While direct evidence is lacking for the target compound, research on other thiourea-containing molecules suggests potential for DPP-4 inhibition. For example, a study on d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring identified compounds with potent DPP-4 inhibitory activity. nih.gov One derivative with a para-bromo substituent demonstrated an IC50 value of 2.53 nM, comparable to the standard drug alogliptin. nih.gov This indicates that the thiourea moiety can be incorporated into scaffolds that effectively inhibit DPP-4. The structural features of these inhibitors often include groups that can interact with the S1 and S2 pockets of the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase 1 (PTR1) Inhibition

There is no information available in the literature regarding the inhibitory activity of this compound against dihydrofolate reductase (DHFR) or pteridine reductase 1 (PTR1). DHFR is a crucial enzyme in the synthesis of DNA precursors and is a target for anticancer and antimicrobial drugs. nih.govorscience.rumdpi.comresearchgate.netnih.gov

Interestingly, in silico studies have suggested that the thiourea moiety can act as an anchoring group within the active site of DHFR, helping to orient the inhibitor for optimal binding. nih.gov For example, a study on thiazole-scaffold compounds identified a derivative with a thiourea group that exhibited DHFR inhibition with an IC50 of 0.06 μM. nih.gov This suggests that the thiourea group in this compound could potentially interact with the DHFR active site, though this remains to be experimentally verified.

Mechanism of Enzyme Inhibition (e.g., Active Site Interactions)

Without experimental data for this compound, any discussion of its mechanism of enzyme inhibition is speculative. However, studies on other thiourea derivatives provide insights into how this class of compounds may interact with enzyme active sites.

Molecular docking studies on various thiourea derivatives have shown that the sulfur and nitrogen atoms of the thiourea group are often involved in hydrogen bonding with amino acid residues in the enzyme's active site. nih.govmdpi.com For example, in the case of cholinesterase inhibition by coumarin-linked thioureas, docking simulations revealed key interactions with residues in the catalytic and peripheral anionic sites of the enzymes. nih.gov Similarly, for phenylthiourea's inhibition of phenoloxidase, a competitive mode of inhibition was determined, with an inhibition constant (Ki) of 0.21 µM. nih.gov This indicates direct binding to the active site.

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of this compound has not been specifically evaluated in published studies. However, the antioxidant properties of numerous thiourea derivatives have been well-documented. researchgate.netdntb.gov.uahueuni.edu.vntandfonline.commdpi.commdpi.com

Radical Scavenging Assays (e.g., DPPH Assay)